An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring an electron-donating methoxy group, a nucleophilic amine, and a strongly electron-withdrawing trifluoromethyl group, imparts a distinct set of physicochemical properties that make it a valuable intermediate in the synthesis of complex molecular architectures.[3][4] The trifluoromethyl moiety, in particular, is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with insights into its synthesis, reactivity, and potential applications.
Molecular Structure and Properties
The arrangement of substituents on the pyridine ring governs the electronic and steric characteristics of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine.
Figure 1: Chemical structure of 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 944900-09-8 | [1][2] |
| Molecular Formula | C₇H₇F₃N₂O | [1] |
| Molecular Weight | 192.14 g/mol | [1] |
| Predicted Boiling Point | 233.9 ± 40.0 °C | |
| Predicted Density | 1.348 ± 0.06 g/cm³ | |
| Predicted pKa | 2.36 ± 0.10 | |
| Predicted XLogP3 | 1.4 | [5] |
Note: Predicted values are computationally derived and await experimental verification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three different substituents. The methoxy group protons will appear as a singlet, likely in the range of 3.8-4.0 ppm. The amine protons will also present as a singlet, which may be broad and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR will display seven unique signals corresponding to each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons will reflect the electron-donating and -withdrawing nature of the attached groups.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
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N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C-H stretching: Absorptions for aromatic and aliphatic C-H bonds around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=N and C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
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C-F stretching: Strong absorptions in the 1000-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.
-
C-O stretching: An absorption for the methoxy group, typically around 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 192.14. Fragmentation patterns would likely involve the loss of the methoxy and trifluoromethyl groups. High-resolution mass spectrometry would confirm the elemental composition. Predicted collision cross-section values for various adducts of the isomeric compound 6-methoxy-2-(trifluoromethyl)pyridin-3-amine have been calculated, with the [M+H]⁺ adduct having a predicted CCS of 135.1 Ų.[5]
Synthesis and Reactivity
Figure 2: A plausible synthetic route to 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine.
Representative Synthesis Protocol
Step 1: Nitration of 2-Chloro-6-(trifluoromethyl)pyridine
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To a stirred solution of 2-Chloro-6-(trifluoromethyl)pyridine in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically 0-10 °C).
-
The reaction mixture is stirred for several hours at room temperature and then carefully poured onto ice.
-
The precipitated product, 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, is collected by filtration, washed with water, and dried.
Causality: The strong electron-withdrawing effect of the trifluoromethyl group and the nitrogen atom in the pyridine ring directs the electrophilic nitration to the 3- and 5-positions. The 3-position is generally favored.
Step 2: Methoxylation of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
-
The nitrated intermediate is dissolved in methanol.
-
A solution of sodium methoxide in methanol is added, and the mixture is heated to reflux for several hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine.
Causality: The nitro and trifluoromethyl groups activate the chloro-substituent towards nucleophilic aromatic substitution by the methoxide ion.
Step 3: Reduction of the Nitro Group
-
2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalyst, such as palladium on carbon (Pd/C), is added.
-
The mixture is subjected to hydrogenation with hydrogen gas at a suitable pressure until the reaction is complete.
-
Alternatively, the reduction can be carried out using a metal in acidic media, such as iron powder in acetic acid or hydrochloric acid.
-
The catalyst is filtered off, and the solvent is evaporated to give the final product, 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine.
Causality: Catalytic hydrogenation or reduction with metals in acidic conditions are standard and efficient methods for the reduction of an aromatic nitro group to a primary amine.
Applications in Drug Discovery and Agrochemicals
The trifluoromethyl group is a key pharmacophore that can significantly enhance the biological activity and pharmacokinetic properties of a molecule.[3] It is known to increase lipophilicity, which can improve membrane permeability and bioavailability, and its strong carbon-fluorine bonds enhance metabolic stability by blocking sites of oxidative metabolism.[3]
The presence of the methoxy and amino groups provides handles for further chemical modifications, allowing for the construction of diverse chemical libraries for screening against various biological targets. This makes 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine a valuable building block for the synthesis of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] While specific examples of commercial drugs or agrochemicals derived directly from this intermediate are not prominently disclosed, its structural motifs are present in numerous patented compounds in development.
Safety and Handling
As with any chemical intermediate, proper safety precautions should be taken when handling 2-Methoxy-6-(trifluoromethyl)pyridin-3-amine. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Commercial suppliers suggest storing the compound at 2-8°C, protected from light, and under an inert gas atmosphere.[1]
Conclusion
2-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a strategically important chemical intermediate with a unique combination of functional groups that make it highly valuable for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While a complete set of experimentally determined physicochemical data is not yet publicly available, the predicted properties and data from related compounds provide a strong foundation for its use in research and development. The representative synthesis outlined in this guide offers a practical approach for its preparation, enabling further exploration of its potential in creating next-generation bioactive molecules.
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Harris, P. A., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423. Available at: [Link]
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